5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1-methyl-1H-indol-4-yl)furan-2-carboxamide
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Overview
Description
The compound 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1-methyl-1H-indol-4-yl)furan-2-carboxamide is a complex organic molecule that features a combination of pyrimidine, indole, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1-methyl-1H-indol-4-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Furan Ring Formation: The furan ring is synthesized via a cyclization reaction, often involving furfural or similar precursors.
Amide Bond Formation: The final step involves coupling the furan derivative with the indole derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biology and Medicine
Antimicrobial Agents: Due to its structural similarity to known bioactive molecules, it can be explored for antimicrobial properties.
Cancer Research:
Industry
Pharmaceuticals: The compound can be a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism by which 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1-methyl-1H-indol-4-yl)furan-2-carboxamide exerts its effects is likely multifaceted:
Molecular Targets: It may interact with enzymes or receptors in biological systems, inhibiting or modulating their activity.
Pathways Involved: The compound could interfere with cellular signaling pathways, leading to altered cellular responses such as apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-2-furoic acid
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenylfuran-2-yl)acetamide
Uniqueness
- Structural Features : The combination of pyrimidine, indole, and furan rings in a single molecule is unique, providing a distinct set of chemical and biological properties.
- Bioactivity : The specific arrangement of functional groups may confer unique bioactivity, making it a valuable compound for further research and development.
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1-methyl-1H-indol-4-yl)furan-2-carboxamide , covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C21H20N4O2S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(1-methylindol-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C21H20N4O2S/c1-13-11-14(2)23-21(22-13)28-12-15-7-8-19(27-15)20(26)24-17-5-4-6-18-16(17)9-10-25(18)3/h4-11H,12H2,1-3H3,(H,24,26) |
InChI Key |
TTYPRWVOSBMGMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=C4C=CN(C4=CC=C3)C)C |
Origin of Product |
United States |
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